molecular formula C17H23F2N3O2 B5348143 N~4~-(3,5-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(3,5-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5348143
M. Wt: 339.4 g/mol
InChI Key: CFKQNZJULMDDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(3,5-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly referred to as DFP-10825, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of piperidine-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

DFP-10825 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of the receptor by increasing the binding affinity of acetylcholine to the receptor. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anxiolytic and analgesic effects in preclinical studies. DFP-10825 has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It has a high binding affinity for the α7 nAChR and exhibits selectivity for this receptor. DFP-10825 is also stable and can be easily synthesized in large quantities. However, one of the limitations of DFP-10825 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

DFP-10825 has shown promising results in various preclinical studies, and there are several future directions for research on this compound. One potential direction is to study the effects of DFP-10825 in combination with other drugs for the treatment of neurological disorders. Another direction is to investigate the potential use of DFP-10825 as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of DFP-10825 on neurotransmitter release and receptor function.

Synthesis Methods

The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 3,5-difluoroaniline with ethyl 4-chloroacetoacetate to obtain ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate. This intermediate is then reacted with piperidine and subsequent deprotection steps yield the final product, DFP-10825.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. DFP-10825 has also been studied for its potential use as an analgesic and anxiolytic agent.

properties

IUPAC Name

4-N-(3,5-difluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c1-3-21(4-2)17(24)22-7-5-12(6-8-22)16(23)20-15-10-13(18)9-14(19)11-15/h9-12H,3-8H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKQNZJULMDDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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